molecular formula C3H8ClNO2 B2982664 (S)-Isoxazolidin-4-ol Hydrochloride CAS No. 338464-55-4

(S)-Isoxazolidin-4-ol Hydrochloride

Cat. No. B2982664
CAS RN: 338464-55-4
M. Wt: 125.55
InChI Key: LLCWGQYEQKYRDO-DFWYDOINSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its molecular structure and properties. In general, hydrochlorides can participate in various chemical reactions depending on the organic base they are derived from .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure. For hydrochlorides, these properties can often be improved compared to their parent amines .

Scientific Research Applications

Organic Synthesis Applications

Stereoselective Isoxazolidine Synthesis : Isoxazolidines are pivotal in organic synthesis, drug discovery, and chemical biology. A notable method involves copper-catalyzed aminooxygenation/cyclization, providing substituted isoxazolidines with excellent yields and diastereoselectivities. This process demonstrates the utility of isoxazolidines in synthesizing complex molecules, including 2-amino-γ-lactone and aminodiol derivatives (Karyakarte, Smith, & Chemler, 2012).

Synthesis of 3-Substituted Isoxazolidin-4-ols : Through hydroboration–oxidation reactions, a stereoselective approach towards isoxazolidin-4-ols has been developed. This method enables the concise synthesis of various 4-hydroxyisoxazolidines, highlighting their importance in drug discovery due to their resemblance to 3-hydroxypyrrolidines (Dikošová, Laceková, Záborský, & Fischer, 2020).

Medicinal Chemistry Applications

Isoxazolidine as a Privileged Scaffold : Isoxazolidine is considered a privileged structure in medicinal chemistry. It serves as a starting point for the synthesis of natural compounds and exhibits potential as a mimic of nucleosides, carbohydrates, amino acids, and steroid analogs. This versatility underlines isoxazolidine's role in developing bioactive compounds, including those with anticancer properties (Berthet, Cheviet, Dujardin, Parrot, & Martínez, 2016).

Anticancer and Electrochemical Behavior of Isoxazoles : Research on isoxazole derivatives, catalyzed by an agro-waste-based solvent, has shown promising anticancer activity against lung cancer cells and significant electrochemical properties. These findings suggest the potential for developing novel drug candidates based on the isoxazolidine scaffold (Badiger, Khatavi, & Kamanna, 2022).

Chemical Biology Applications

Isoxazolidine in Drug Discovery : The unique scaffold of isoxazolidine has been utilized in various drug discovery efforts, demonstrating its versatility and potential in synthesizing bioactive molecules. This includes the development of inhibitors and other therapeutic agents targeting specific biological pathways (Shen et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. General safety measures for handling hydrochlorides include avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

properties

IUPAC Name

(4S)-1,2-oxazolidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWGQYEQKYRDO-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CON1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735896
Record name (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1272756-01-0, 338464-55-4
Record name (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-1,2-oxazolidin-4-ol hydrochloride
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